Rodatristat ethyl

Overview

Description

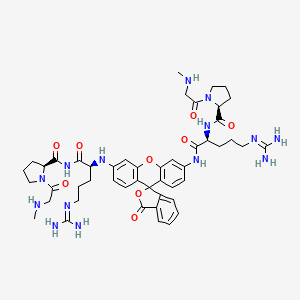

Rodatristat ethyl is a small molecule drug that acts as a potent inhibitor of tryptophan hydroxylase 1 (TPH1). This enzyme is responsible for the peripheral synthesis of serotonin, a neurotransmitter involved in various physiological processes. This compound is primarily being investigated for its potential therapeutic effects in treating pulmonary arterial hypertension and other diseases associated with excessive serotonin production .

Mechanism of Action

Target of Action

Rodatristat ethyl primarily targets the enzyme tryptophan hydroxylase (TPH) . This enzyme plays a crucial role in the biosynthesis of serotonin , a hormone implicated in various physiological processes, including the contraction and proliferation of pulmonary artery muscle cells .

Mode of Action

This compound is an inhibitor of TPH . By inhibiting this enzyme, this compound is designed to block the production of serotonin . This action results in a decrease in circulating serotonin levels .

Biochemical Pathways

The inhibition of TPH by this compound leads to a reduction in the biosynthesis of serotonin . This action affects the serotonin signaling pathway, which is upregulated in conditions such as pulmonary arterial hypertension (PAH) . The excessive growth of pulmonary artery smooth muscle cells driven by upregulated serotonin signaling leads to vascular remodeling in PAH . By reducing serotonin synthesis, this compound may potentially halt or reverse these disease processes .

Pharmacokinetics

This compound is an oral prodrug . A prodrug is an inactive compound that is metabolized into its active form within the body . In the case of this compound, the active medication is rodatristat .

Result of Action

The primary result of this compound’s action is a significant reduction in the production of serotonin . This leads to a decrease in the contraction and proliferation of pulmonary artery muscle cells . Consequently, there is a potential for halting or reversing the vascular remodeling associated with conditions like PAH .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the drug is currently being tested in different geographical locations, including the USA, Canada, and Europe . The results of these trials will provide valuable insights into how environmental factors influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Rodatristat ethyl is a potent inhibitor of the enzyme tryptophan hydroxylase 1 (TPH1) . TPH1 is involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in various biological processes . By inhibiting TPH1, this compound reduces the level of peripheral serotonin .

Cellular Effects

This compound’s primary cellular effect is the reduction of peripheral serotonin levels . Serotonin is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By reducing serotonin levels, this compound can influence these processes.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme TPH1 . This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, the first step in the biosynthesis of serotonin . As a result, this compound reduces the production of serotonin, particularly in the periphery where TPH1 is predominantly expressed .

Temporal Effects in Laboratory Settings

It is known that this compound reduces the level of peripheral serotonin, which could have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being studied. It is known that this compound is being developed for the treatment of PAH, suggesting that it has therapeutic effects at certain dosages .

Metabolic Pathways

This compound is involved in the serotonin synthesis pathway. It inhibits the enzyme TPH1, which catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the first step in the biosynthesis of serotonin .

Transport and Distribution

Due to its molecular structure, it cannot cross the blood-brain barrier and can only act on peripheral serotonin .

Subcellular Localization

As a small molecule drug, it is likely to be distributed throughout the cell, where it can inhibit the enzyme TPH1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rodatristat ethyl involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Rodatristat ethyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Rodatristat ethyl has several scientific research applications, including:

Chemistry: Used as a tool compound to study the role of serotonin in various chemical processes.

Biology: Investigated for its effects on serotonin biosynthesis and its impact on cellular functions.

Medicine: Explored as a potential therapeutic agent for treating pulmonary arterial hypertension, idiopathic pulmonary fibrosis, and other diseases associated with excessive serotonin production.

Industry: Utilized in the development of new drugs targeting serotonin-related pathways

Comparison with Similar Compounds

Similar Compounds

Terguride: Another serotonin synthesis inhibitor used in the treatment of pulmonary arterial hypertension.

Telotristat ethyl: A similar compound that inhibits tryptophan hydroxylase and is used to treat carcinoid syndrome.

Pargyline: An inhibitor of monoamine oxidase, which indirectly affects serotonin levels

Uniqueness

Rodatristat ethyl is unique due to its high specificity for tryptophan hydroxylase 1 and its ability to selectively reduce peripheral serotonin levels without affecting central serotonin synthesis. This specificity minimizes potential side effects and enhances its therapeutic potential for treating diseases associated with peripheral serotonin overproduction .

Properties

IUPAC Name |

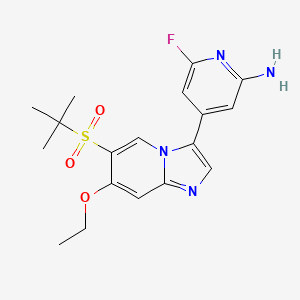

ethyl (3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClF3N5O3/c1-2-40-26(39)22-16-28(17-35-22)10-12-38(13-11-28)23-15-24(37-27(34)36-23)41-25(29(31,32)33)20-9-8-19(30)14-21(20)18-6-4-3-5-7-18/h3-9,14-15,22,25,35H,2,10-13,16-17H2,1H3,(H2,34,36,37)/t22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSZZENYCISATO-WIOPSUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2(CCN(CC2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2(CCN(CC2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673571-51-1 | |

| Record name | Rodatristat ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673571511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/507FY6OL37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

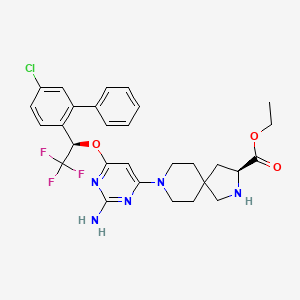

![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)